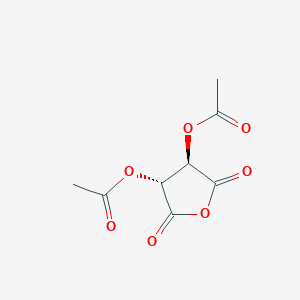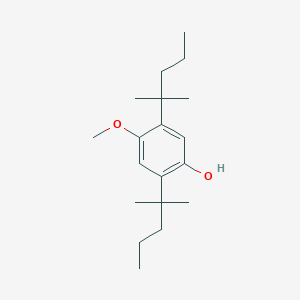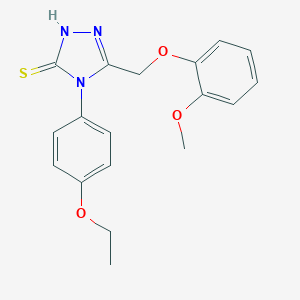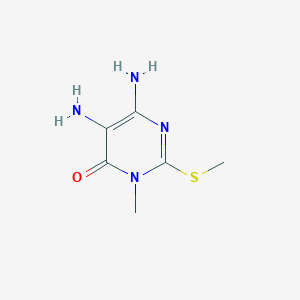
OH-Dmdh-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OH-Dmdh-D3, also known as (2S,3S)-2,3-dihydroxy-N,N,N-trimethyl-1-propanaminium inner salt, is a chiral compound that is widely used in scientific research. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. OH-Dmdh-D3 is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro.
Mécanisme D'action
OH-Dmdh-D3 is a stable isotope-labeled compound that is used as a tracer in metabolic studies. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is incorporated into the molecule of interest and is used to track the fate of the molecule in the body. The incorporation of OH-Dmdh-D3 into the molecule of interest does not affect the biological activity of the molecule.
Biochemical and Physiological Effects:
OH-Dmdh-D3 has no known biochemical or physiological effects. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies.
Avantages Et Limitations Des Expériences En Laboratoire
OH-Dmdh-D3 has several advantages for lab experiments. It is a stable isotope-labeled compound that is easily incorporated into the molecule of interest. It is also a non-radioactive tracer, which eliminates the need for special handling and disposal procedures. OH-Dmdh-D3 is also a highly sensitive tracer, which allows for the detection of small amounts of the molecule of interest. However, OH-Dmdh-D3 has some limitations for lab experiments. It is a relatively expensive tracer, which may limit its use in some studies. It is also a chiral compound, which may complicate the analysis of the molecule of interest.
Orientations Futures
OH-Dmdh-D3 has several potential future directions. It can be used to investigate the metabolism of new drugs and to determine their pharmacokinetics. It can also be used to study the metabolism of nutrients and endogenous compounds in different populations, such as infants, elderly, and diseased individuals. OH-Dmdh-D3 can also be used to investigate the effects of diet, exercise, and environmental factors on metabolism. Additionally, OH-Dmdh-D3 can be used to develop new analytical methods for the detection and quantification of small molecules in biological samples.
Méthodes De Synthèse
OH-Dmdh-D3 is synthesized by reacting D3-methionine with formaldehyde and sodium cyanoborohydride. The reaction produces a mixture of diastereomers, which are separated by chromatography. The desired diastereomer is then converted to OH-Dmdh-D3 by hydrolysis with hydrochloric acid.
Applications De Recherche Scientifique
OH-Dmdh-D3 is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is also used to study the pharmacokinetics of drugs and to determine the bioavailability, clearance, and distribution of drugs in the body.
Propriétés
Numéro CAS |
104211-64-5 |
|---|---|
Nom du produit |
OH-Dmdh-D3 |
Formule moléculaire |
C29H46O2 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |
Clé InChI |
NIKMORRDAXLLOU-YXJZIJINSA-N |
SMILES isomérique |
C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)




